9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its versatile biological activities and has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Chalcogenation (sulfenylation and selenylation)
Common Reagents and Conditions: Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. The reactions are typically carried out under mild conditions, often in the presence of iodine .
Major Products: The major products formed from these reactions include diversely orchestrated 3-ArS/ArSe derivatives, which are synthesized in high yields (up to 95%) and exhibit broad functional group tolerance .
Scientific Research Applications
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
- Pharmaceuticals : It exhibits versatile biological activities such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, and acetylcholinesterase inhibition .
- Agrochemicals : It is used in the development of bioactive compounds for pest control and crop protection .
- Material Sciences : It is utilized in the synthesis of polymer materials and other advanced materials .
Mechanism of Action
The mechanism of action of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist, inhibiting the binding of chemokines to the CXCR3 receptor, which plays a role in immune response and inflammation . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds:
- 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone)
Uniqueness: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific fluorine substitution at the 9th position, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioactivity compared to other similar compounds .
Biological Activity
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family, which has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that includes both pyridine and pyrimidine rings, contributing to its diverse pharmacological properties.
The molecular formula of this compound is C8H7FN2O, with a molecular weight of approximately 166.15 g/mol. The presence of the fluorine atom enhances its chemical reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential as antibacterial and antifungal agents. For instance, studies have indicated that certain pyrido[1,2-a]pyrimidin-4-one derivatives possess varying degrees of antimicrobial activity against different strains of bacteria and fungi .
- Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : this compound has shown promise in enzyme inhibition studies, particularly against targets involved in disease pathways. This suggests a mechanism through which it may exert therapeutic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Activity Study : A study conducted on various derivatives revealed that while some exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria, others showed no activity. This highlights the importance of structural modifications in enhancing efficacy .
- Anticancer Activity Investigation : In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
- Enzyme Inhibition Research : Studies focused on the binding interactions between this compound and target enzymes revealed promising results. The fluorine substitution was noted to enhance binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H |
InChI Key |
LUAZZCXSOAHROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)F |
Origin of Product |
United States |
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